molecular formula C17H19N3O8 B6348445 4-(3,5-Dinitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-15-4

4-(3,5-Dinitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348445
CAS No.: 1326810-15-4
M. Wt: 393.3 g/mol
InChI Key: STZKAEAGLUQQDP-UHFFFAOYSA-N
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Description

4-(3,5-Dinitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[45]decane-3-carboxylic acid is a complex organic compound characterized by its spirocyclic structure, which includes a benzoyl group substituted with nitro groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dinitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Electrophiles such as bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of nitroso derivatives or further oxidized products.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(3,5-Dinitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of nitro groups and the spirocyclic structure can impart significant biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers with specific mechanical or chemical properties. Its reactivity also makes it useful in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(3,5-Dinitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its nitro groups and spirocyclic core. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(3,5-Dinitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a methyl group at the 8-position. This structural variation can influence its reactivity and biological activity, making it distinct in its applications and effects.

Properties

IUPAC Name

4-(3,5-dinitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O8/c1-10-2-4-17(5-3-10)18(14(9-28-17)16(22)23)15(21)11-6-12(19(24)25)8-13(7-11)20(26)27/h6-8,10,14H,2-5,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZKAEAGLUQQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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